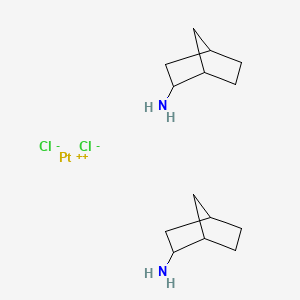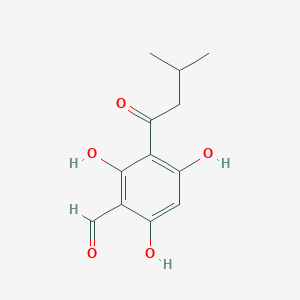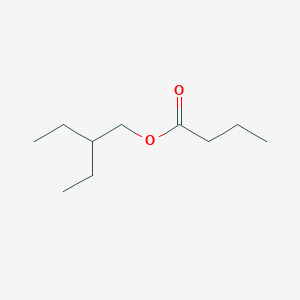
2-Ethylbutyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl butyrate is an ester compound with the molecular formula C10H20O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception, and it is commonly used in the food and cosmetic industries for its fruity aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl butyrate can be synthesized through the esterification reaction between 2-ethylbutanol and butyric acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Ethylbutanol+Butyric Acid→2-Ethylbutyl Butyrate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylbutyl butyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylbutanol and butyric acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-Ethylbutanol and butyric acid.
Reduction: 2-Ethylbutanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the food and cosmetic industries for its fruity aroma and flavor
Wirkmechanismus
The mechanism of action of 2-ethylbutyl butyrate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-ethylbutanol and butyric acid. Butyric acid, in particular, has been shown to have various biological effects, including the inhibition of histone deacetylases (HDACs), which can regulate gene expression and cellular differentiation .
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutyl butyrate can be compared with other esters, such as:
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.
Butyl butyrate: Has a similar fruity odor, used in the food and cosmetic industries.
Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances
Uniqueness: this compound is unique due to its specific combination of 2-ethylbutanol and butyric acid, giving it a distinct fruity aroma that is different from other esters. Its applications in various industries and potential biological effects make it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
74398-53-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-ethylbutyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-7-10(11)12-8-9(5-2)6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ORLMWYKVMXNKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


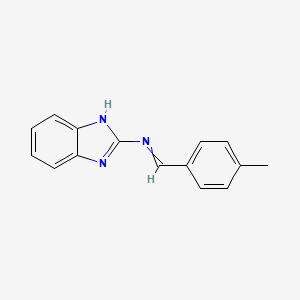
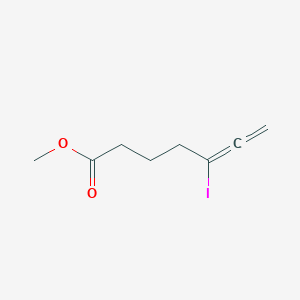

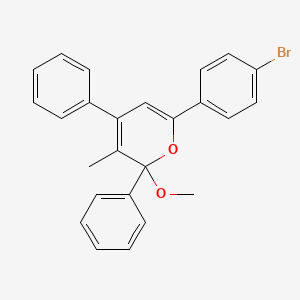
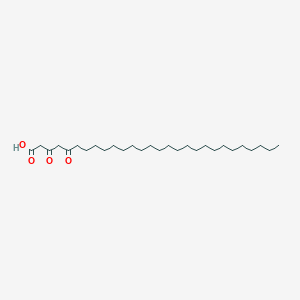
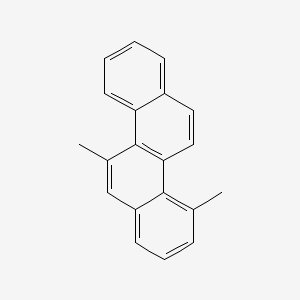
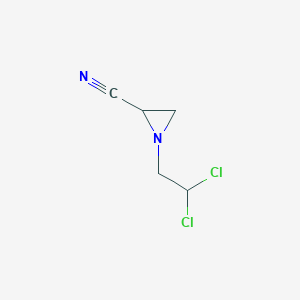
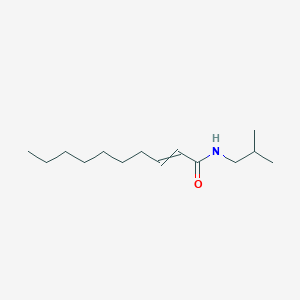
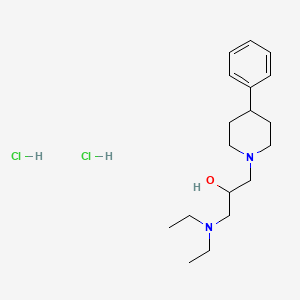
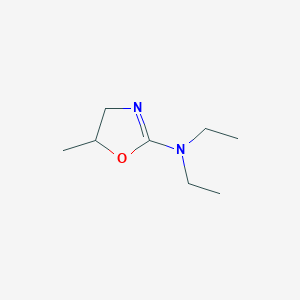
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
